molecular formula C12H28N2O4P- B14403733 Bis[2-(diethylamino)ethyl] phosphate CAS No. 85314-85-8

Bis[2-(diethylamino)ethyl] phosphate

Katalognummer: B14403733
CAS-Nummer: 85314-85-8
Molekulargewicht: 295.34 g/mol
InChI-Schlüssel: STTIRGINGJDEBN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[2-(diethylamino)ethyl] phosphate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two diethylaminoethyl groups attached to a phosphate backbone, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(diethylamino)ethyl] phosphate typically involves the reaction of diethylaminoethanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Addition of diethylaminoethanol to phosphorus oxychloride: This step is performed under an inert atmosphere to prevent unwanted side reactions.

    Stirring and heating: The reaction mixture is stirred and heated to facilitate the formation of this compound.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Bis[2-(diethylamino)ethyl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The diethylaminoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates.

Wissenschaftliche Forschungsanwendungen

Bis[2-(diethylamino)ethyl] phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a flame retardant, plasticizer, and corrosion inhibitor.

Wirkmechanismus

The mechanism of action of Bis[2-(diethylamino)ethyl] phosphate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The phosphate group plays a crucial role in these interactions, facilitating the formation of stable complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(2-ethylhexyl) phosphate
  • Diethyl phosphate
  • Triethyl phosphate

Uniqueness

Bis[2-(diethylamino)ethyl] phosphate is unique due to the presence of diethylaminoethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, reactivity, and ability to form stable complexes with various substrates.

Eigenschaften

CAS-Nummer

85314-85-8

Molekularformel

C12H28N2O4P-

Molekulargewicht

295.34 g/mol

IUPAC-Name

bis[2-(diethylamino)ethyl] phosphate

InChI

InChI=1S/C12H29N2O4P/c1-5-13(6-2)9-11-17-19(15,16)18-12-10-14(7-3)8-4/h5-12H2,1-4H3,(H,15,16)/p-1

InChI-Schlüssel

STTIRGINGJDEBN-UHFFFAOYSA-M

Kanonische SMILES

CCN(CC)CCOP(=O)([O-])OCCN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.